1,2,3,4-Tetrahydro-1-(4-methoxyphenyl)-4,6-isoquinolinediol hydrochloride

Catalog No.
S14296540
CAS No.
72512-00-6
M.F
C16H18ClNO3
M. Wt
307.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,4-Tetrahydro-1-(4-methoxyphenyl)-4,6-isoquin...

CAS Number

72512-00-6

Product Name

1,2,3,4-Tetrahydro-1-(4-methoxyphenyl)-4,6-isoquinolinediol hydrochloride

IUPAC Name

1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride

Molecular Formula

C16H18ClNO3

Molecular Weight

307.77 g/mol

InChI

InChI=1S/C16H17NO3.ClH/c1-20-12-5-2-10(3-6-12)16-13-7-4-11(18)8-14(13)15(19)9-17-16;/h2-8,15-19H,9H2,1H3;1H

InChI Key

SUPIHZOSKIASLT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C=C(C=C3)O)C(C[NH2+]2)O.[Cl-]

1,2,3,4-Tetrahydro-1-(4-methoxyphenyl)-4,6-isoquinolinediol hydrochloride is a complex organic compound that belongs to the isoquinoline family. This compound features a tetrahydroisoquinoline core structure, which is characterized by a fused bicyclic system containing nitrogen. The presence of the methoxyphenyl group enhances its pharmacological properties and contributes to its biological activities. The hydrochloride salt form indicates that it is often used in research and medicinal chemistry due to improved solubility and stability in this form.

The chemical reactivity of 1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-4,6-isoquinolinediol hydrochloride primarily involves nucleophilic substitutions and electrophilic additions typical of isoquinoline derivatives. The hydroxyl groups present in the structure can participate in various reactions such as:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Oxidation: Hydroxyl groups can be oxidized to carbonyl compounds.
  • Alkylation: The nitrogen atom can undergo alkylation reactions.

These reactions are crucial for modifying the compound's structure to enhance its biological activity or to synthesize derivatives for further study.

Isoquinoline derivatives, including 1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-4,6-isoquinolinediol hydrochloride, exhibit a wide range of biological activities. Research indicates that these compounds possess:

  • Antimicrobial properties: Effective against various bacterial strains.
  • Neuroprotective effects: Potential in treating neurodegenerative diseases due to their ability to protect neuronal cells.
  • Antioxidant activity: Reducing oxidative stress in biological systems.

Studies have shown that the unique structural features of this compound contribute significantly to its pharmacological profile, making it a candidate for further drug development.

The synthesis of 1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-4,6-isoquinolinediol hydrochloride typically involves several key steps:

  • Formation of the Isoquinoline Core: This can be achieved through cyclization reactions starting from appropriate precursors such as phenethylamine derivatives.
  • Introduction of Hydroxyl Groups: Hydroxylation can be performed using oxidizing agents or enzymatic methods.
  • Methoxy Group Substitution: The methoxy group can be introduced via methylation reactions using methyl iodide or other methylating agents.
  • Salt Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

These synthetic pathways are crucial for obtaining the desired purity and yield of the compound.

1,2,3,4-Tetrahydro-1-(4-methoxyphenyl)-4,6-isoquinolinediol hydrochloride has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing drugs targeting neurodegenerative diseases and infections.
  • Research: Utilized in studies investigating the mechanisms of action of isoquinoline derivatives and their effects on biological systems.
  • Chemical Biology: As a tool compound for probing biological pathways and understanding disease mechanisms.

Interaction studies involving 1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-4,6-isoquinolinediol hydrochloride have revealed important insights into its mechanism of action:

  • Protein Binding: Studies indicate that this compound interacts with specific protein targets which may mediate its biological effects.
  • Enzyme Inhibition: It has been observed to inhibit certain enzymes associated with disease pathways.
  • Receptor Modulation: The compound may modulate receptor activity involved in neurotransmission and cellular signaling.

These interactions are critical for understanding how this compound can be utilized therapeutically.

Several compounds share structural similarities with 1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-4,6-isoquinolinediol hydrochloride. A comparison highlights its uniqueness:

Compound NameStructureKey Properties
1,2,3,4-TetrahydroisoquinolineBasic isoquinoline structureNeuroprotective effects
6-MethoxyisoquinolineMethoxy group on isoquinolineAntimicrobial activity
1-(4-Methoxyphenyl)isoquinolineSimilar phenyl substitutionAnticancer properties
1-(3-Methoxyphenyl)-2-methylisoquinolineDifferent methoxy positionVarying biological activities

The unique combination of the tetrahydro structure with specific substituents such as methoxy and hydroxyl groups distinguishes 1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-4,6-isoquinolinediol hydrochloride from other isoquinoline derivatives. Its specific interactions and biological activities make it a valuable subject for further research and development in medicinal chemistry.

The Pictet-Spengler reaction remains pivotal for constructing the tetrahydroisoquinoline core. Microwave irradiation has revolutionized this process by significantly reducing reaction times and improving yields compared to conventional thermal methods. In a typical protocol, 2-(3,4-dimethoxy)phenylethylamine reacts with 4-methoxybenzaldehyde in tetrahydrofuran under microwave conditions (150–200 W, 80–100°C) to form 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(4-methoxyphenyl)isoquinoline within 15–20 minutes. This represents a 70% reduction in reaction time compared to traditional reflux methods requiring 6–8 hours.

Key advantages of microwave-assisted synthesis include:

  • Enhanced regioselectivity due to uniform heating
  • Reduced formation of byproducts such as N-alkylated derivatives
  • Improved scalability for gram-scale production

A comparative analysis of reaction parameters is provided below:

ParameterMicrowave MethodConventional Method
Reaction Time15–20 min6–8 hours
Yield82–88%65–72%
Purity (HPLC)98.5%94.2%
Energy Consumption0.8 kWh2.5 kWh

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

307.0975211 g/mol

Monoisotopic Mass

307.0975211 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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